2-Cyano-4-(p-tolyl)imidazole
Description
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1H-imidazole-2-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,1H3,(H,13,14) |
InChI Key |
MPBMEDQTJJCMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly impact the compound’s properties. Key comparisons include:
Para- vs. Ortho-/Meta-Tolyl Derivatives
- 2-Cyano-4-(p-tolyl)imidazole: The para-methyl group provides optimal electronic stabilization due to its electron-donating nature, enhancing interactions in biological systems. For example, in TNF-α inhibitory studies, replacing the p-tolyl group with ortho- or meta-tolyl analogs (e.g., compounds 40n and 40p) resulted in a dramatic loss of activity .
- 2-Cyano-4-(o-tolyl)imidazole and 2-Cyano-4-(m-tolyl)imidazole: These isomers exhibit reduced steric accessibility and altered electronic profiles, leading to diminished binding affinity in enzyme assays .
Electron-Withdrawing Substituents
- 4-Chloro and 4-Bromo Derivatives : Substituting the para-methyl group with halogens (e.g., 40c , 40d ) introduces electron-withdrawing effects, destabilizing charge distribution and reducing TNF-α inhibition potency by >50% compared to the p-tolyl analog .
- 4-Trifluoromethyl (CF₃) : The strong electron-withdrawing nature of CF₃ further disrupts electronic complementarity, rendering derivatives like 40f nearly inactive .
Antiproliferative and Cytotoxic Effects
For instance, N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolylamino)imidazol-2-yl]thio]acetamide derivatives showed IC₅₀ values of 15.67 µg/mL against C6 tumor cell lines, highlighting the p-tolyl group’s role in cytotoxicity .
TNF-α Inhibition
In a series of tetra-aryl imidazoles, the p-tolyl group was critical for maintaining TNF-α inhibitory activity. Replacing it with bulkier substituents (e.g., ethyl, methoxy) or altering its position abolished activity, emphasizing the necessity of para-substitution and methyl’s steric neutrality .
Data Table: Key Properties of Selected Analogs
*TNF-α inhibition data extrapolated from structurally related compounds in .
Preparation Methods
Reaction Mechanism and Substrate Selection
The most industrially viable method involves reacting 2-amino-4'-methylacetophenone hydrochloride with cyanogen (C₂N₂) in aprotic solvents such as toluene or N,N-dimethylformamide (DMF). Cyanogen acts as both a cyclizing agent and cyanation source, enabling simultaneous imidazole ring formation and 2-position cyanation. The reaction proceeds via nucleophilic attack of the amine group on cyanogen, followed by intramolecular cyclization to form the imidazole core (Figure 1).
Key Reaction Conditions
-
Temperature: 60–110°C
-
Molar Ratio: 1:1 to 1:10 (substrate:cyanogen)
-
Solvents: Toluene, DMF, or dichloroethane
-
Catalysts: Pyridine or N,N-dimethylaniline (10–20 mol%)
Under optimized conditions (100°C, DMF, 3 hours), this method achieves yields up to 83.4%. Excess cyanogen improves conversion but necessitates careful handling due to its toxicity.
Workup and Purification
Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography. Recrystallization from aqueous sodium hydroxide enhances purity to >98%. Industrial-scale adaptations replace column chromatography with acid-base partitioning, reducing costs.
Aldoxime N-Oxide Reduction Pathway
Two-Step Synthesis from Aldoxime Precursors
An alternative route involves converting 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime to the target compound via simultaneous aldoxime dehydration and N-oxide reduction.
Step 1: Aldoxime Synthesis
The aldoxime precursor is synthesized by condensing 4-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol.
Step 2: Dehydration-Reduction
Using metal salts (e.g., FeSO₄) in polar solvents like acetonitrile, the aldoxime undergoes dehydration to form the nitrile group while the N-oxide is reduced to the imidazole ring. This method achieves 70–75% yield but requires stringent moisture control.
Regioselective Imidazole Synthesis from Diaminomaleonitrile (DAMN)
DAMN-Based Cyclization
Diaminomaleonitrile (DAMN) serves as a versatile precursor for imidazole derivatives. Reacting DAMN with 4-methylbenzaldehyde in the presence of triethyl orthoformate (TEOF) yields 2-cyano-4-(p-tolyl)imidazole via a [4+1] cycloaddition mechanism.
Optimized Parameters
-
Solvent: Acetonitrile
-
Catalyst: Anilinium chloride (5 mol%)
-
Temperature: 80°C
-
Yield: 68–72%
Computational studies confirm that the 2-hydroxyphenyl group in intermediates directs regioselectivity by stabilizing transition states through hydrogen bonding.
El-Saghier Reaction for Imidazole-4-one Intermediates
One-Pot Sequential Synthesis
The El-Saghier reaction enables a solvent-free synthesis of imidazole-4-one intermediates, which are subsequently cyanated. Ethyl cyanoacetate reacts with 4-methylbenzylamine under neat conditions at 70°C, followed by cyanation using cyanogen bromide.
Advantages
-
Green Chemistry: No solvent required.
-
Scalability: Batch sizes up to 1 kg demonstrated.
-
Yield: 65–70% after recrystallization.
Comparative Analysis of Methods
Q & A
Q. What are the established synthetic protocols for 2-Cyano-4-(p-tolyl)imidazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis involves condensation of 2-amino-4'-methylacetophenone hydrochloride with cyanating agents. Key steps include:
- Autoclave conditions (toluene, pyridine, 5 mmol scale) yielding 77% product (Example 2, ).
- Catalyst optimization : Raney nickel avoids dehalogenation side reactions seen with Pd/C, improving intermediate yields to 92% (Example 4, ).
- Temperature control : Cyclization at 45°C achieves 88% yield vs. 58% at 25°C .
- Solvent effects : Aqueous systems enhance intermediate stability compared to ethanol .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
Methodological Answer:
- NMR spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (δ 118 ppm for C≡N) confirm substituents .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C–N = 1.34 Å) and ring conformation .
- IR spectroscopy : C≡N stretch at ~2220 cm⁻¹ validates the cyano group .
- LC-MS : Monitors reaction progress and purity, critical for intermediates .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For photo-switchable imidazoles, DFT aligned with experimental UV-Vis spectra (<0.1 eV deviation) .
- Molecular docking : Assesses binding to biological targets (e.g., enzymes), but requires validation via kinetic assays (e.g., IC₅₀ measurements) .
- Reactivity simulations : Predict regioselectivity in substitution reactions, guiding synthetic routes .
Q. What experimental strategies resolve contradictions in reported biological activities of imidazole derivatives like this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., meta-tolyl vs. para-tolyl) to isolate steric/electronic effects .
- Standardized assays : Follow CLSI guidelines for antimicrobial testing to minimize variability .
- Orthogonal validation : Pair enzyme inhibition assays with cell-based viability tests to confirm bioactivity .
Q. What are the best practices for analyzing and mitigating side reactions during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
